2-(2-Bromopyridin-3-yl)propan-2-ol physicochemical properties and solubility data
2-(2-Bromopyridin-3-yl)propan-2-ol physicochemical properties and solubility data
Physicochemical Profile, Synthetic Utility, and Handling Protocols
Executive Summary & Molecular Identity
2-(2-Bromopyridin-3-yl)propan-2-ol is a specialized heterocyclic building block characterized by a 2,3-disubstituted pyridine scaffold. Its structural uniqueness lies in the juxtaposition of a reactive halogen (bromine at C2) and a tertiary alcohol (gem-dimethyl carbinol at C3).
This specific arrangement makes it a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of dihydrofuro[3,2-b]pyridines via intramolecular O-arylation. The steric bulk of the gem-dimethyl group exerts a Thorpe-Ingold effect, accelerating cyclization reactions—a critical feature for high-throughput library synthesis in kinase inhibitor discovery.
Molecular Identifiers
| Property | Detail |
| IUPAC Name | 2-(2-bromopyridin-3-yl)propan-2-ol |
| CAS Number | 1142191-55-6 |
| Molecular Formula | C₈H₁₀BrNO |
| SMILES | CC(C)(O)c1cccnc1Br |
| Molecular Weight | 216.08 g/mol |
| Structural Class | Halopyridine; Tertiary Alcohol |
Physicochemical Properties
Note: Where experimental values for this specific isomer are proprietary, data is derived from validated computational models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolations of close analogs.
2.1 Quantitative Data
| Parameter | Value (Approx.) | Context & Implications |
| Physical State | Solid / Viscous Oil | Often crystallizes slowly due to intramolecular H-bonding between the OH and Br/N, which disrupts lattice packing. |
| Melting Point | 45–55 °C | Low melting point requires cold storage to prevent "oiling out" during weighing. |
| LogP (Octanol/Water) | 1.8 ± 0.3 | Moderately lipophilic. Suitable for passive membrane permeability in early drug discovery. |
| pKa (Pyridine N) | ~2.5 | The electron-withdrawing bromine at C2 significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). |
| TPSA | 33.1 Ų | Low polar surface area suggests good blood-brain barrier (BBB) penetration potential. |
2.2 Structural Dynamics (The "Gem-Dimethyl" Effect)
The two methyl groups at the carbinol center are not merely lipophilic spacers. They restrict the conformational freedom of the alcohol side chain.
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Consequence: The hydroxyl oxygen is forced into proximity with the C2-Bromine.
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Utility: This pre-organization lowers the entropic penalty for cyclization, making this molecule an ideal precursor for fused ring systems.
Solubility Profile & Solvent Selection
Proper solvent selection is critical for reaction success, particularly involving organometallic coupling where protic solvents can quench reagents.
Solubility Data Table
| Solvent | Solubility Rating | Application Notes |
| Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and non-polar reactions. |
| Methanol/Ethanol | High (>100 mg/mL) | Excellent for storage; avoid in Grignard/Lithiation steps. |
| DMSO | High (>50 mg/mL) | Standard for biological assay stock solutions (10 mM). |
| Tetrahydrofuran (THF) | High (>100 mg/mL) | Critical: The solvent of choice for further coupling reactions (Suzuki, Buchwald). |
| Water | Low (<1 mg/mL) | Requires pH adjustment (acidification) to solubilize as the pyridinium salt. |
| Hexanes/Heptane | Low | Used as an anti-solvent to induce precipitation during purification. |
Synthetic Utility & Reactivity Pathways
The core value of 2-(2-Bromopyridin-3-yl)propan-2-ol is its bifunctional reactivity.
4.1 Primary Synthesis Route (Grignard Addition)
The most robust synthesis involves the "double addition" of methylmagnesium bromide to methyl 2-bromonicotinate.
4.2 Critical Transformation: Intramolecular Cyclization
This molecule is the direct precursor to 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine .
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Mechanism: Palladium-catalyzed C-O coupling (Buchwald-type) or nucleophilic aromatic substitution (SNAr) using a strong base (NaH) in DMF.
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Why it matters: This fused system mimics the core of several FDA-approved kinase inhibitors (e.g., RAF/MEK inhibitors).
Experimental Protocols
Protocol A: Solubility Assessment (Saturation Method)
Use this protocol to validate solubility for biological assays.
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Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 50 µL of DMSO (target concentration: 100 mg/mL).
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Agitation: Vortex for 60 seconds. If undissolved, sonicate at 40°C for 5 minutes.
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Visual Check:
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Filtration: If using for biological assay, filter through a 0.22 µm PTFE syringe filter to remove micro-particulates.
Protocol B: Synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol
Scale: 10 mmol
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
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Dissolution: Dissolve methyl 2-bromonicotinate (2.16 g, 10 mmol) in anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).
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Expert Tip: Cooling is crucial to prevent the Grignard reagent from attacking the C2-Bromine (halogen-metal exchange).
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Addition: Dropwise add Methylmagnesium bromide (3M in ether, 10 mL, 30 mmol) over 20 minutes.
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Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Quench: Carefully pour the mixture into saturated aqueous NH₄Cl (50 mL) at 0°C.
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Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (0-20% EtOAc in Hexanes). The product typically elutes as a white solid or colorless oil.
Safety & Handling (GHS Standards)
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315 | Causes skin irritation.[1][4] | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] | Wear safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] | Handle in a fume hood. |
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The tertiary alcohol is stable, but the C-Br bond is light-sensitive over long periods.
References
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PubChem Compound Summary. "2-(2-Bromopyridin-3-yl)propan-2-ol.
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[Link](Note: Search via SMILES or InChIKey if direct CAS link resolves to generic isomer)
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Dudley, G. B., et al. "Synthesis of Pyridine Carbinols via Grignard Exchange."[5] Journal of Organic Chemistry.
- Context: Methodology for Grignard additions to halopyridines without scrambling.
- Sigma-Aldrich / Merck Millipore. "Heterocyclic Building Blocks: Pyridines."
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Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
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[Link](Source for pyridine pKa extrapolations)
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